molecular formula C13H17NO3 B7893247 Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate

Cat. No.: B7893247
M. Wt: 235.28 g/mol
InChI Key: FRACRVVHCAGMSJ-LBPRGKRZSA-N
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Description

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through a cyclization reaction. This can be achieved using reagents like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of amides or thioesters

Scientific Research Applications

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}benzoate: A stereoisomer with similar chemical properties but different biological activity.

    Ethyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate: An analog with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

Uniqueness

Methyl 4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-13(16)11-4-2-10(3-5-11)8-14-7-6-12(15)9-14/h2-5,12,15H,6-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRACRVVHCAGMSJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CN2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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